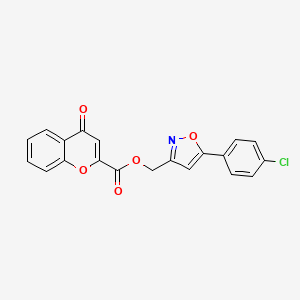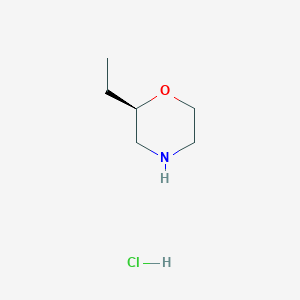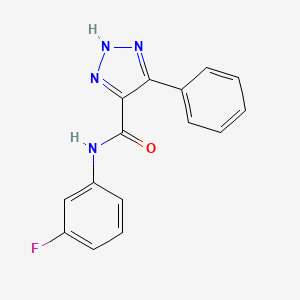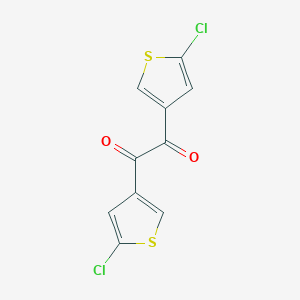
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups, including an isoxazole ring, a chlorophenyl group, a chromene group with a carboxylate ester. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The presence of these functional groups could potentially make this compound interesting for pharmaceutical applications.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Isoxazoles can undergo a variety of reactions, including cycloaddition reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : A study highlighted the synthesis of coumarin derivatives, including compounds structurally related to the specified chemical, demonstrating moderate to significant antibacterial and antifungal activities. These synthesized compounds were tested against various bacterial strains such as Escherichia coli, Bacillus cirroflagellosus, and Salmonella typhi, as well as fungal strains like Aspergillus niger, Rhizoctonia bataticola, and Penicillium, showcasing their potential as antimicrobial agents (Jadhav, Shastri, & Gaikwad, 2009).
Anticancer Activity : The synthesis of bis-chromenone derivatives was explored for their in vitro anti-proliferative activity against various human cancer cell lines. Specific derivatives demonstrated micromolar levels of anticancer activity, suggesting that the bis-chromenone scaffold, closely related to the chemical , could serve as a basis for designing new anticancer agents (Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014).
Antioxidant Properties : Novel derivatives synthesized from the core chemical structure showed promising antioxidant activities. This indicates the potential utility of these compounds in creating antioxidant agents, which could have further implications in preventing oxidative stress-related diseases (Battula, Narsimha, Nagavelli, & Rao, 2017).
Heterocyclic Compound Synthesis : Research into the synthesis of new heterocyclic compounds using the base chemical has yielded a variety of compounds with potential biological activities. These compounds, synthesized through reactions like 1,3-dipolar cycloaddition, demonstrate the versatility of the core structure in generating pharmacologically relevant molecules (Xie, Liu, Hui, Liu, & Sun, 2005).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO5/c21-13-7-5-12(6-8-13)18-9-14(22-27-18)11-25-20(24)19-10-16(23)15-3-1-2-4-17(15)26-19/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIHBCBFVFKXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)
methanone](/img/structure/B2634702.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)




![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)

![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2634720.png)